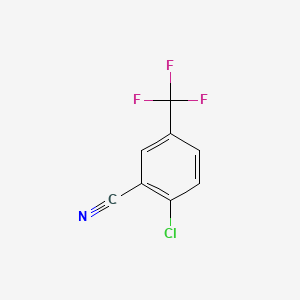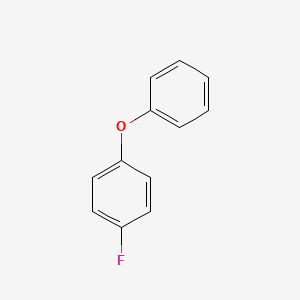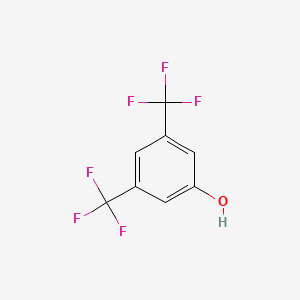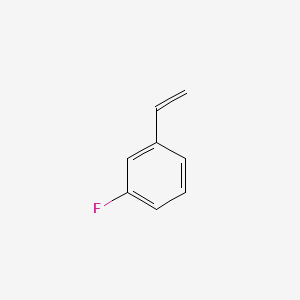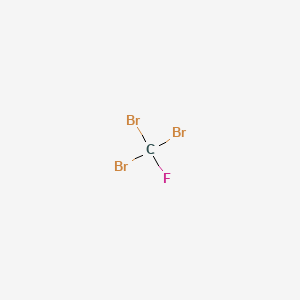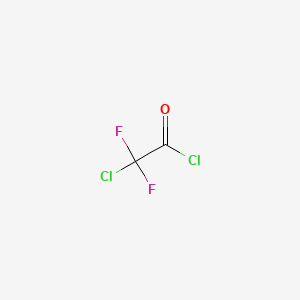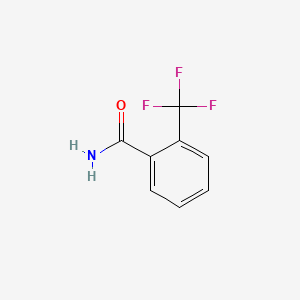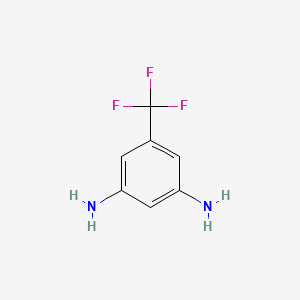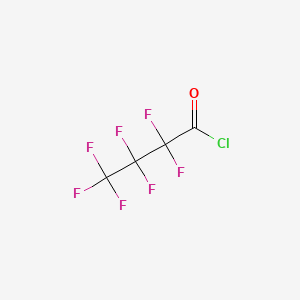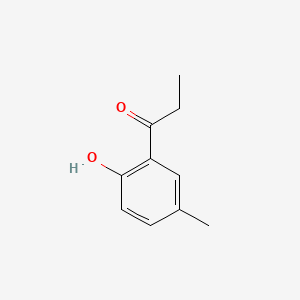
2'-Hidroxi-5'-metilpropiofenona
Descripción general
Descripción
2’-Hydroxy-5’-methylpropiophenone is an organic compound with the molecular formula C10H12O2. It is also known as 2-Propionyl-p-cresol. This compound is a derivative of propiophenone and is characterized by the presence of a hydroxy group and a methyl group on the aromatic ring.
Aplicaciones Científicas De Investigación
2’-Hydroxy-5’-methylpropiophenone has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives, coatings, and sealants.
Mecanismo De Acción
Target of Action
2’-Hydroxy-5’-methylpropiophenone, also known as 1-(2-hydroxy-5-methylphenyl)propan-1-one, is primarily used as a photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species (usually free radicals), which initiate a polymerization process . Therefore, the primary targets of this compound are the monomers or oligomers in the resin system that it is added to .
Mode of Action
Upon exposure to ultraviolet (UV) light, 2’-Hydroxy-5’-methylpropiophenone absorbs the light energy and undergoes a photochemical reaction to generate free radicals . These free radicals can then react with the monomers or oligomers in the resin system, initiating a polymerization reaction .
Biochemical Pathways
The primary biochemical pathway involved in the action of 2’-Hydroxy-5’-methylpropiophenone is the polymerization of monomers or oligomers in a resin system . The free radicals generated by the photoinitiator start a chain reaction, where they react with the monomers or oligomers, forming new radicals that can react with more monomers or oligomers . This process continues until the radicals are quenched, resulting in a three-dimensional polymer network .
Pharmacokinetics
Its solubility in the resin system, its absorption of uv light, and its efficiency in generating free radicals are critical for its function .
Result of Action
The result of the action of 2’-Hydroxy-5’-methylpropiophenone is the formation of a cured resin, which is a three-dimensional polymer network . This polymer network has properties such as hardness, chemical resistance, and abrasion resistance, which are desirable in coatings, inks, and adhesives .
Action Environment
The action of 2’-Hydroxy-5’-methylpropiophenone is influenced by environmental factors such as the intensity and wavelength of the UV light, the temperature, and the presence of oxygen . The compound is designed to be non-yellowing, making it suitable for applications that require long-term exposure to sunlight . It is also used in surface curing systems, suitable for acrylic UV-curable clear coat systems, such as those used on wood, metal, paper, plastic, and other substrates .
Análisis Bioquímico
Biochemical Properties
It is known that it can be activated by UV light to produce free radicals . These free radicals can then initiate the polymerization of unsaturated polyester systems and multifunctional monomers .
Molecular Mechanism
The molecular mechanism of 2’-Hydroxy-5’-methylpropiophenone involves the generation of free radicals upon exposure to UV light . These free radicals can then initiate the polymerization of certain compounds
Temporal Effects in Laboratory Settings
It is known that it can be activated by UV light to produce free radicals
Metabolic Pathways
It is known that it can be activated by UV light to produce free radicals , which can then initiate the polymerization of certain compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’-Hydroxy-5’-methylpropiophenone can be synthesized through various methods. One common method involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with a suitable oxidizing agent. For example, a solution of 2-methyl-1-phenylpropane-1,2-diol in toluene can be treated with potassium bromide (KBr) and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as a catalyst. The reaction mixture is cooled to 0°C, and a 12% sodium hypochlorite solution is added while maintaining the internal temperature at 5°C or lower .
Industrial Production Methods
Industrial production methods for 2’-Hydroxy-5’-methylpropiophenone typically involve large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2’-Hydroxy-5’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Comparación Con Compuestos Similares
2’-Hydroxy-5’-methylpropiophenone can be compared with other similar compounds, such as:
- 1-Hydroxy-1-methylethyl phenyl ketone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
These compounds share similar structural features, such as the presence of hydroxy and methyl groups on the aromatic ring. 2’-Hydroxy-5’-methylpropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties .
Propiedades
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9(11)8-6-7(2)4-5-10(8)12/h4-6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZJBPYDVCLMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870809 | |
| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-45-4 | |
| Record name | 1-(2-Hydroxy-5-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-hydroxy-5'-methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2'-Hydroxy-5'-methylpropiophenone explored in the provided research?
A1: The research primarily focuses on utilizing 2'-Hydroxy-5'-methylpropiophenone and its derivatives as analytical reagents and in the synthesis of new compounds. One study investigates its effectiveness as a chelating agent for spectrophotometric determination of iron []. Another explores the synthesis of new arylamine Mannich bases derived from 2'-Hydroxy-5'-methylpropiophenone, showcasing its utility in organic synthesis [].
Q2: How is the structure of the synthesized arylamine Mannich bases confirmed in the research?
A2: The researchers employed a combination of spectroscopic techniques to confirm the structure of the synthesized arylamine Mannich bases. These techniques include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) [].
Q3: Can 2'-Hydroxy-5'-methylpropiophenone be used for the quantitative determination of metals?
A3: Yes, research suggests that 2'-Hydroxy-5'-methylpropiophenone oxime, a derivative of 2'-Hydroxy-5'-methylpropiophenone, exhibits potential for the quantitative determination of palladium. This application is demonstrated through both gravimetric and spectrophotometric methods [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


